molecular formula C20H23NO B11170756 (4-tert-butylphenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

(4-tert-butylphenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11170756
M. Wt: 293.4 g/mol
InChI Key: AKKAEPNNCZKJEW-UHFFFAOYSA-N
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Description

2-(4-tert-butylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a tert-butylbenzoyl group attached to the tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylbenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 4-tert-butylbenzoyl chloride with 1,2,3,4-tetrahydroisoquinoline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylbenzoyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-(4-tert-butylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-tert-butylbenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-butylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structure, which combines the properties of both the tert-butylbenzoyl group and the tetrahydroisoquinoline core. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

(4-tert-butylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C20H23NO/c1-20(2,3)18-10-8-16(9-11-18)19(22)21-13-12-15-6-4-5-7-17(15)14-21/h4-11H,12-14H2,1-3H3

InChI Key

AKKAEPNNCZKJEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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